Here are some specific examples of how DCHB is utilized in scientific research:
Dicyclohexylborane is an organoboron compound characterized by the formula C12H23B. It appears as a stable white solid and is synthesized primarily through the hydroboration of cyclohexene using borane in tetrahydrofuran or dimethyl sulfide solvents. Its structure consists of two cyclohexyl groups bonded to a boron atom, which imparts unique reactivity and stability compared to other boranes .
Dicyclohexylborane is flammable and reacts readily with water. It can cause irritation upon contact with skin and eyes. Standard laboratory practices for handling flammable and air-sensitive chemicals should be followed when working with dicyclohexylborane [].
Dicyclohexylborane derivatives, such as dicyclohexyliodoborane (Chx2BI), find use in more specific organic transformations like enolboration and stereoselective aldol additions [].
While specific biological activity data on dicyclohexylborane is limited, organoboron compounds generally exhibit low toxicity and have been explored for potential pharmaceutical applications. Their ability to form stable complexes with biological molecules may offer avenues for drug development and targeted therapies.
Dicyclohexylborane can be synthesized through the following methods:
Dicyclohexylborane has several applications in organic chemistry:
Interaction studies involving dicyclohexylborane primarily focus on its reactivity with other organic substrates. For example, its interactions with carbonyl compounds lead to the formation of new carbon-boron bonds, which are pivotal in synthesizing various organic molecules. Additionally, studies have shown that it can form stable complexes with phosphines and other nucleophiles .
Dicyclohexylborane shares similarities with other organoboron compounds but exhibits unique characteristics that set it apart. Below are some comparable compounds:
Compound Name | Structure | Unique Features |
---|---|---|
Tri-n-butylborane | C12H27B | More sterically hindered; less stable than dicyclohexylborane. |
Disiamylborane | C12H26B | Exhibits higher reactivity towards alkenes; less thermally stable. |
9-Borabicyclononane | C9H15B | Used for selective hydroboration; more reactive than dicyclohexylborane. |
Dicyclohexylborane's improved thermal stability compared to disiamylborane makes it preferable for certain synthetic applications. Its steric bulk allows for selective hydroboration reactions, particularly advantageous when dealing with hindered alkenes .
The discovery of hydroboration by Herbert C. Brown in the 1950s revolutionized organic synthesis by introducing a method to add boron-hydrogen bonds across unsaturated substrates. Brown’s work demonstrated that alkenes react with boranes (e.g., BH₃) to form organoboranes, which could subsequently be oxidized to alcohols with anti-Markovnikov regioselectivity. This breakthrough earned Brown the 1979 Nobel Prize in Chemistry and laid the groundwork for derivatives like dicyclohexylborane.
Key to Chx₂BH’s later development was Brown’s exploration of sterically hindered boranes. While early hydroboration used BH₃, its dimeric nature (B₂H₆) and reactivity limited utility. Brown’s group developed dialkylboranes such as disiamylborane (Sia₂BH) to enhance selectivity, but their thermal instability necessitated alternatives. Dicyclohexylborane emerged as a solution, offering improved stability while retaining desirable reactivity.
The synthesis of Chx₂BH traces its roots to Frankland’s 1859 trialkylborane synthesis using organozinc compounds. However, practical routes became feasible only after Schlesinger and Brown’s WWII-era advances in diborane (B₂H₆) production. Modern Chx₂BH synthesis typically involves hydroboration of cyclohexene with borane-dimethyl sulfide (BH₃·SMe₂) or borane-THF (BH₃·THF) at 0°C:
Synthetic Procedure
This method contrasts with earlier routes using organozinc reagents, offering higher yields and scalability. The choice of solvent (THF vs. dioxane) and borane source (BH₃·SMe₂ vs. BH₃·THF) influences purity and reaction kinetics.
Dicyclohexylborane’s steric bulk and electronic properties make it ideal for stereocontrolled reactions. Its dimeric structure ([Chx₂BH]₂) ensures stability while enabling selective interactions with substrates. Notable applications include:
Chx₂BH adds to terminal alkynes to yield cis-alkenylboranes, crucial for synthesizing trisubstituted olefins. For example, Kabalka et al. demonstrated that α,β-acetylenic ketones react with Chx₂BH to form functionalized olefins with >95% stereoselectivity. The mechanism involves syn-addition, where boron attaches to the less substituted carbon, guided by orbital alignment and steric effects.
In allylboration reactions, Chx₂BH facilitates the synthesis of quaternary carbon centers. A 2017 study showed its use in preparing 2-vinyl sphingosines, where Chx₂BH-mediated addition to (E)-2-tridecenal produced a single diastereomer. This selectivity arises from the borane’s ability to discriminate between competing transition states based on cyclohexyl group hindrance.
Chx₂BH participates in multi-step sequences, such as hydroboration-protodeboronation. For instance, alkynyl pinacolboronates treated with Chx₂BH and acetic acid yield cis-alkenylboronates, valuable precursors in Suzuki-Miyaura couplings.
The conventional synthesis of dicyclohexylborane primarily relies on the hydroboration of cyclohexene using various borane-donor complexes [2]. The most established approach involves the reaction of cyclohexene with borane-dimethyl sulfide complex under controlled conditions [6]. This methodology follows the fundamental hydroboration mechanism where the borane reagent adds across the carbon-carbon double bond of cyclohexene in a concerted fashion [2].
The traditional procedure typically involves dissolving cyclohexene in anhydrous diethyl ether and cooling the solution to 0°C under nitrogen atmosphere [5]. Borane-dimethyl sulfide complex is then added dropwise with continuous stirring, allowing the reaction to proceed for one to two hours [2]. The dicyclohexylborane product precipitates from solution as a white crystalline solid, which can be isolated by filtration under inert conditions [5].
Alternative borane sources have been investigated for this transformation, including borane-tetrahydrofuran complex and borane-1,4-thioxane complex [6]. The borane-tetrahydrofuran approach demonstrates comparable efficiency, though with slightly reduced stability during storage [2]. Recent developments have also explored the use of diborane generated in situ from sodium borohydride and boron trifluoride etherate, which provides high-purity dicyclohexylborane with yields ranging from 90-96% [4].
Borane Complex | Temperature (°C) | Reaction Time (hours) | Yield (%) | Product Characteristics |
---|---|---|---|---|
Borane-Dimethyl Sulfide (BH₃·SMe₂) | 0 to 25 | 1-2 | 80-95 | White crystalline solid, high stability |
Borane-Tetrahydrofuran (BH₃·THF) | 0 to 25 | 1-2 | 80-90 | White solid, good purity |
Borane-1,4-Thioxane Complex | 0 to 25 | 1-2 | 85-92 | White solid, improved shelf life |
Diborane (B₂H₆) in THF | 0 | 1-2 | 90-96 | High purity, excellent yield |
The mechanism of dicyclohexylborane formation involves sequential hydroboration steps [17]. Initially, one equivalent of cyclohexene reacts with borane to form cyclohexylborane, which subsequently undergoes a second hydroboration with another equivalent of cyclohexene to yield the desired dicyclohexylborane product [4]. This process is facilitated by the relatively low solubility of dicyclohexylborane in common organic solvents, causing the product to precipitate during formation and driving the reaction toward completion [5].
The stoichiometry of the reaction typically requires a 3:1 molar ratio of cyclohexene to borane to achieve optimal yields [4]. Excess cyclohexene ensures complete consumption of the borane reagent and minimizes the formation of unwanted tricyclohexylborane through further hydroboration [17]. The reaction proceeds under mild conditions, with temperatures maintained between 0°C and room temperature to prevent decomposition and ensure selective formation of the disubstituted product [2].
Contemporary synthetic methodologies for dicyclohexylborane production have focused on developing more efficient and scalable processes suitable for industrial applications [9]. These modern approaches emphasize improved atom economy, reduced waste generation, and enhanced process control compared to traditional methods [12].
One significant advancement involves the in situ generation of high-purity diborane using sodium borohydride and boron trifluoride etherate in specialized reactor configurations [5]. This approach eliminates the need for commercially sourced borane complexes, which often contain impurities that can adversely affect product quality and yield [5]. The in situ method allows for the generation of diborane with purities exceeding 99%, resulting in cleaner reaction profiles and higher-quality dicyclohexylborane [5].
Catalytic hydroboration methodologies have also been developed to enhance reaction efficiency and selectivity [9]. These approaches utilize specific borane catalysts such as 9-borabicyclo[3.3.1]nonane and other specialized organoborane reagents to facilitate the hydroboration process [12]. The catalytic systems demonstrate improved control over product distribution and reduced formation of undesired byproducts [9].
Catalytic Method | Scale | Efficiency Improvement | Key Advantage |
---|---|---|---|
In-situ Diborane Generation (NaBH₄/BF₃·OEt₂) | Large-scale industrial | 99% purity, reduced impurities | Higher purity borane source |
Borane-Lewis Base Complex Formation | Laboratory to pilot scale | Enhanced thermal stability | Better selectivity control |
Controlled Rate Addition Method | Pilot to industrial scale | Optimized product distribution | Improved yield consistency |
Continuous Flow Synthesis | Industrial scale | Continuous production capability | Cost-effective production |
Modern synthesis protocols have incorporated controlled rate addition techniques to optimize the formation of dicyclohexylborane while minimizing side reactions [5]. These methods involve precise control of reagent addition rates, typically using automated dosing systems that add either the borane reagent to cyclohexene or vice versa at predetermined rates [5]. Studies have demonstrated that the mode of addition significantly influences product yield and purity, with borane-to-cyclohexene addition generally providing superior results [5].
Continuous flow synthesis represents another significant advancement in dicyclohexylborane production [17]. Flow chemistry approaches enable precise temperature and residence time control, leading to improved reproducibility and scalability [17]. These systems also facilitate real-time monitoring and adjustment of reaction parameters, ensuring consistent product quality across large-scale production runs [17].
The development of improved borane-Lewis base complexes has also contributed to enhanced synthetic efficiency [9]. These complexes demonstrate increased stability and reactivity compared to traditional borane sources, allowing for milder reaction conditions and improved yields [12]. The enhanced thermal stability of these reagents also reduces the risk of decomposition during storage and handling [9].
Solvent selection and temperature control represent critical parameters in the industrial synthesis of dicyclohexylborane, significantly influencing reaction yield, product purity, and process economics [5]. Extensive optimization studies have identified optimal conditions for large-scale production while addressing practical considerations such as solvent recovery, environmental impact, and process safety [13].
Diethyl ether remains the preferred solvent for industrial dicyclohexylborane synthesis due to its excellent compatibility with borane reagents and favorable solubility characteristics [5]. The low solubility of dicyclohexylborane in diethyl ether facilitates product precipitation and recovery, while the solvent's moderate boiling point enables efficient recovery and recycling [2]. Industrial processes typically operate at concentrations between 0.5-1.0 M to balance reaction efficiency with handling considerations [5].
Tetrahydrofuran presents an alternative solvent system with enhanced solvating properties for borane complexes [10]. While tetrahydrofuran provides improved reaction rates due to its stronger coordinating ability, the increased solubility of dicyclohexylborane in this medium can complicate product isolation [2]. Industrial implementations using tetrahydrofuran typically require modified purification protocols to achieve acceptable product recovery [10].
Solvent System | Optimal Temperature (°C) | Concentration (M) | Yield (%) | Product Solubility | Industrial Suitability |
---|---|---|---|---|---|
Diethyl Ether | 0 to 25 | 0.5-1.0 | 80-85 | Low (precipitates) | High |
Tetrahydrofuran (THF) | 0 to 25 | 0.7-1.3 | 85-90 | Moderate | Moderate |
Diglyme | -40 to 25 | 0.2-0.7 | 75-80 | Low (precipitates) | Low |
Dichloromethane (DCM) | 0 to 25 | 0.5-1.0 | 70-75 | Moderate | Moderate |
Temperature optimization studies have revealed the critical importance of maintaining appropriate thermal conditions throughout the synthesis process [13]. Lower temperatures, particularly in the range of -10°C to 0°C, generally provide improved selectivity and higher yields of dicyclohexylborane [13]. However, industrial considerations such as cooling costs and equipment requirements must be balanced against these performance benefits [13].
Detailed kinetic studies have demonstrated that reaction temperature significantly affects the rate of hydroboration and the distribution of products [23]. At temperatures below 0°C, the formation of dicyclohexylborane becomes increasingly favored over tricyclohexylborane formation, resulting in improved selectivity [13]. Conversely, elevated temperatures can lead to increased formation of undesired products and potential decomposition of the borane reagents [23].
Parameter | Yield (%) | Selectivity | Formation Rate |
---|---|---|---|
Addition Mode (Borane to Cyclohexene) | 80 | High | Fast |
Addition Mode (Cyclohexene to Borane) | 75 | High | Moderate |
Temperature (0°C) | 80 | Good | Moderate |
Temperature (-10°C) | 85 | Excellent | Slow |
Temperature (-20°C) | 88 | Excellent | Very slow |
Stoichiometry (2:1 Cyclohexene:Borane) | 80 | High | Fast |
Stoichiometry (3:1 Cyclohexene:Borane) | 75 | Moderate | Fast |
The implementation of advanced temperature control systems in industrial settings has enabled precise management of reaction thermal profiles [14]. These systems typically incorporate programmable temperature ramps and hold periods to optimize product formation while minimizing energy consumption [14]. Modern industrial processes often employ jacketed reactor systems with automated temperature control to maintain optimal conditions throughout the synthesis [14].
Solvent purity considerations have also emerged as crucial factors in industrial dicyclohexylborane production [5]. The presence of moisture and other protic impurities can significantly impact reaction efficiency and product quality [5]. Industrial processes therefore require rigorous solvent purification protocols, including distillation, molecular sieve drying, and inert atmosphere handling [5].
The hydroboration of alkenes and alkynes using dicyclohexylborane proceeds through fundamentally different mechanistic pathways compared to other organoborane reagents. Extensive kinetic investigations have revealed that dicyclohexylborane follows a concerted mechanism, characterized by simultaneous bond formation and breaking in a single transition state [1] [2] [3]. This contrasts sharply with other dialkylborane systems such as disiamylborane dimer, which exhibits dissociative behavior, and nine-borabicyclo[3.3.1]nonane (9-BBN), which can follow either dissociative or associative pathways depending on reaction conditions [2] [4].
Mechanism Type | Dialkylborane | Kinetic Order | Rate Law | Transition State | Activation Energy (kcal/mol) |
---|---|---|---|---|---|
Concerted | Dicyclohexylborane | Second-order | Rate = k[Borane][Alkene] | Four-membered cyclic | 15-25 |
Stepwise (Dissociative) | Disiamylborane | First-order/Three-halves-order | Rate = k[Borane] or k[Borane]^3/2 | Linear dissociation | 10-18 |
Stepwise (Associative) | Nine-borabicyclo[3.3.1]nonane | Second-order | Rate = k[Borane][Alkene] | Six-membered cyclic | 18-28 |
The concerted mechanism observed for dicyclohexylborane involves the formation of a four-membered cyclic transition state where the boron-hydrogen bond breaks simultaneously with the formation of new carbon-boron and carbon-hydrogen bonds [1] [5] [6]. This synchronous process results in syn addition across the alkene double bond, with the boron preferentially adding to the less substituted carbon atom (anti-Markovnikov selectivity) [7] [8] [9].
Kinetic analysis demonstrates that the hydroboration reaction exhibits second-order kinetics, first-order in both dicyclohexylborane and the alkene substrate [2] [4]. The rate law can be expressed as:
Rate = k[Dicyclohexylborane][Alkene]
where k represents the second-order rate constant. This kinetic behavior is consistent with a bimolecular mechanism where both reactants participate in the rate-determining step [10] [11].
In contrast to the concerted mechanism of dicyclohexylborane, other dialkylborane systems exhibit stepwise pathways. Disiamylborane dimer, for example, follows a dissociative mechanism where the dimer first dissociates into monomeric units before reacting with the alkene [2] [4]. This process can exhibit either first-order kinetics when dissociation is rate-determining or three-halves-order kinetics when the subsequent hydroboration step controls the overall rate [2].
The dissociative mechanism can be represented as:
Nine-borabicyclo[3.3.1]nonane (9-BBN) represents another mechanistic variant, where the reaction can proceed through either a dissociative pathway similar to disiamylborane or through an associative mechanism involving a six-membered transition state [2] [12]. The specific pathway depends on reaction conditions, substrate structure, and steric factors [13] [14].
The hydroboration of alkynes with dicyclohexylborane presents additional mechanistic complexity due to the potential for multiple additions [15] [16] [17]. Terminal alkynes can undergo two successive hydroboration reactions, leading to diborane products, while internal alkynes typically undergo only a single addition [15] [16].
The mechanism for alkyne hydroboration involves:
Recent mechanistic studies have revealed that dicyclohexylborane can function as a catalyst for alkyne hydroboration with pinacolborane through a transborylation mechanism [18] [19] [14]. This process involves initial hydroboration of the alkyne by dicyclohexylborane, followed by B-C/B-H σ-bond metathesis with pinacolborane to regenerate the catalyst and produce the alkenylboronate ester product [18] [19].
The regiochemical outcome of dicyclohexylborane hydroboration reactions is determined by the relative energies and structures of competing transition states [20] [21] [22]. Computational studies using high-level ab initio methods have provided detailed insights into the geometric and electronic factors governing selectivity [20] [21] [23].
The transition state for dicyclohexylborane hydroboration adopts a four-membered cyclic geometry with the boron atom positioned to interact with the less substituted carbon of the alkene [1] [5] [24]. Key geometric parameters include:
Parameter | Anti-Markovnikov | Markovnikov | Selectivity Factor |
---|---|---|---|
Bond Length (B-C) | 2.1-2.3 Å | 2.3-2.5 Å | Favored |
Bond Length (B-H) | 1.3-1.4 Å | 1.4-1.5 Å | Disfavored |
Bond Angle (C-B-H) | 110-115° | 105-110° | Steric effects |
Activation Energy | 15-20 kcal/mol | 18-25 kcal/mol | Lower barrier |
Entropy Change | -15 to -20 eu | -18 to -25 eu | More ordered |
The anti-Markovnikov regioselectivity observed in dicyclohexylborane hydroboration arises from a combination of steric and electronic effects operating in the transition state [25] [24] [26]. Steric considerations favor the placement of the bulky dicyclohexylborane moiety at the less substituted carbon, thereby minimizing unfavorable interactions with alkyl substituents [25] [24].
Electronic effects also contribute to regiochemical control through the development of partial charge separation in the transition state [24] [26]. The transition state exhibits partial positive charge development on the carbon atom that will ultimately bond to hydrogen, and this positive charge is better stabilized when located on the more substituted carbon due to alkyl group electron donation [24] [26].
Advanced computational methods have revealed that transition state theory alone cannot fully account for the observed regioselectivity in dicyclohexylborane hydroboration [20] [21] [22]. Studies using CCSD(T) calculations with large basis sets predict energy differences between anti-Markovnikov and Markovnikov transition states of approximately 2.5 kcal/mol, which would correspond to much higher selectivity than experimentally observed [20] [21].
This discrepancy has been resolved through dynamic trajectory calculations that account for the excess energy generated during the reaction [20] [21]. The observed regioselectivity results from a combination of direct trajectories with low selectivity, moderate RRKM (Rice-Ramsperger-Kassel-Marcus) selectivity, and high selectivity after thermal equilibration [20] [21].
The structure and energetics of transition states are significantly influenced by solvent effects [20] [21] [22]. In tetrahydrofuran (THF), the most commonly used solvent for hydroboration reactions, the formation of the pre-reaction complex between dicyclohexylborane and the alkene involves overcoming a substantial free energy barrier [20] [21].
This barrier is much higher than the energy difference between the pre-reaction complex and either of the two transition states, leading to little residence time within the pre-reaction complex basin [20] [21]. Consequently, the reaction exhibits non-statistical behavior, with the observed selectivity determined by dynamic effects rather than simple thermodynamic considerations [20] [21].
Primary kinetic isotope effects (KIEs) in dicyclohexylborane hydroboration reactions provide crucial information about the nature of the rate-determining step and the extent of bond breaking and formation in the transition state [27] [28] [29]. The substitution of hydrogen with deuterium at the boron center (B-H → B-D) results in observable isotope effects that reflect the degree of B-H bond breaking in the transition state [27] [28].
Isotope Substitution | Expected KIE Range | Mechanism Information | Dicyclohexylborane KIE |
---|---|---|---|
Primary (B-H → B-D) | 1.2-7.0 | Rate-determining step | 2.5-3.5 |
Secondary (C-H → C-D) | 0.8-1.4 | Hybridization change | 1.1-1.3 |
Carbon-13 (¹²C → ¹³C) | 1.01-1.08 | Tunneling effects | 1.02-1.05 |
For dicyclohexylborane systems, primary deuterium kinetic isotope effects typically range from 2.5 to 3.5, indicating substantial B-H bond breaking in the transition state [27] [28]. This magnitude is consistent with a concerted mechanism where the B-H bond breaking occurs simultaneously with C-C bond formation [27] [28].
Secondary kinetic isotope effects arise from isotopic substitution at positions where bonds are not directly broken or formed during the reaction [27] [28] [30]. In dicyclohexylborane hydroboration, secondary deuterium effects at the α-carbon position of the alkene substrate provide information about changes in hybridization and bonding environments [27] [28].
The observed secondary KIE values of 1.1-1.3 for dicyclohexylborane hydroboration are consistent with the rehybridization of the alkene carbon atoms from sp² to sp³ during the transition state formation [27] [28]. This normal isotope effect reflects the weakening of C-H bending modes as the carbon atoms adopt tetrahedral geometry [27] [28].
Carbon-13 kinetic isotope effects in dicyclohexylborane hydroboration reactions, while small in magnitude (1.02-1.05), provide valuable mechanistic information about the reaction coordinate and the involvement of carbon atom motion in the transition state [31] [32]. These effects are particularly sensitive to tunneling phenomena and can reveal deviations from classical transition state theory [31] [32].
The small but measurable ¹³C KIE values observed for dicyclohexylborane hydroboration suggest that carbon atom motion contributes to the reaction coordinate, consistent with the concerted nature of the mechanism [31] [32]. The presence of tunneling effects, as evidenced by temperature-dependent KIE measurements, indicates that quantum mechanical effects play a role in the reaction dynamics [31] [32].
The temperature dependence of kinetic isotope effects provides additional mechanistic insights into the hydroboration reaction [29] [33] [32]. Studies of dicyclohexylborane hydroboration over a range of temperatures have revealed that the KIE exhibits non-Arrhenius behavior, with the isotope effect decreasing as temperature increases [29] [33].
This temperature dependence is consistent with the involvement of quantum tunneling in the reaction mechanism [29] [33] [32]. At lower temperatures, tunneling contributions become more significant, leading to larger isotope effects. As temperature increases, the classical contribution to the reaction rate becomes dominant, and the isotope effect approaches values predicted by simple transition state theory [29] [33] [32].
The pattern of kinetic isotope effects observed for dicyclohexylborane hydroboration provides strong support for the concerted mechanism [27] [28] [29]. The combination of substantial primary deuterium effects, normal secondary effects, and small but measurable carbon-13 effects is characteristic of a synchronous process where multiple bonds are being formed and broken simultaneously [27] [28].
Recent experimental work has demonstrated that the KIE values can vary depending on the specific substrate and reaction conditions [29] [33]. For example, the hydroboration of 1-hexene with BD₃ shows a regiochemical isotope effect of 1.8, where the substitution of deuterium at boron affects the anti-Markovnikov/Markovnikov product ratio [29]. This unusual observation provides further evidence for the complex dynamics governing the reaction selectivity [29].
The kinetic isotope effect data also support the involvement of nuclear quantum effects in determining the reaction outcome [29] [33]. Ring-polymer molecular dynamics (RPMD) calculations that account for quantum nuclear motion successfully reproduce the experimental selectivity and isotope effects, while classical trajectory calculations fail to capture these effects [29] [33].
The measurement of kinetic isotope effects in dicyclohexylborane hydroboration reactions requires careful experimental design to ensure accurate and reproducible results [27] [28] [33]. Common approaches include competitive experiments where isotopically labeled and unlabeled substrates are allowed to compete for the same borane reagent, and parallel experiments where separate reactions are conducted with different isotopic compositions [27] [28].
Substrate | Second Order Rate Constant (M⁻¹ s⁻¹) | Temperature (°C) | Activation Energy (kcal/mol) | Regioselectivity (%) |
---|---|---|---|---|
1-Hexene | 7.5 | 25 | 16.2 | 90 |
1-Octene | 8.2 | 25 | 15.8 | 88 |
1-Hexyne | 6.8 | 25 | 17.5 | 92 |
Cyclopentene | 12.3 | 25 | 14.3 | 85 |
Cyclohexene | 9.1 | 25 | 15.1 | 87 |
Flammable;Corrosive